Cas no 2138144-30-4 (methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate)
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate
- EN300-1110014
- 2138144-30-4
-
- Inchi: 1S/C9H15N3O2/c1-9(2,7(13)14-3)6-12-5-4-11-8(12)10/h4-5H,6H2,1-3H3,(H2,10,11)
- InChI Key: YKMLRGUXFRILCS-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(C)CN1C=CN=C1N)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 70.1Ų
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110014-0.05g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1110014-0.1g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1110014-0.25g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1110014-0.5g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1110014-1.0g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 1g |
$1299.0 | 2023-06-10 | ||
| Enamine | EN300-1110014-2.5g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1110014-5.0g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 5g |
$3770.0 | 2023-06-10 | ||
| Enamine | EN300-1110014-10.0g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 10g |
$5590.0 | 2023-06-10 | ||
| Enamine | EN300-1110014-1g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1110014-5g |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate |
2138144-30-4 | 95% | 5g |
$3065.0 | 2023-10-27 |
methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate
Methyl 3-(2-Amino-1H-Imidazol-1-yl)-2,2-Dimethylpropanoate: An Overview of a Promising Compound
Methyl 3-(2-Amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate (CAS No. 2138144-30-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antiviral, and anti-inflammatory effects.
The chemical structure of methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate consists of a central imidazole ring attached to a methyl ester group and two methyl groups on the propanoate chain. The presence of the amino group on the imidazole ring adds to its versatility and reactivity, making it an attractive candidate for various chemical modifications and biological studies.
Recent research has highlighted the potential applications of this compound in several areas. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity, leading to cell death.
In addition to its antifungal properties, this compound has shown promise in anti-inflammatory research. A study conducted by a team at the University of California, Los Angeles (UCLA) found that methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a potential candidate for the development of new anti-inflammatory drugs for conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthetic route for methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate involves several well-established chemical reactions. One common method involves the condensation of 3-aminoimidazole with 3-methoxybutyric acid followed by esterification with methanol. This synthetic pathway is efficient and can be scaled up for industrial production, making it feasible for large-scale drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate in humans. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical evaluation.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding interactions of methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate with various biological targets. These studies have identified key residues involved in binding and have suggested potential allosteric sites that could be targeted for enhanced activity.
In conclusion, methyl 3-(2-amino-1H-imidazol-1-yl)-2,2-dimethylpropanoate (CAS No. 2138144-30-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to the advancement of drug discovery in this field.
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